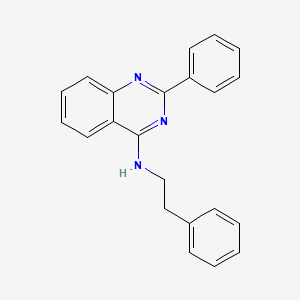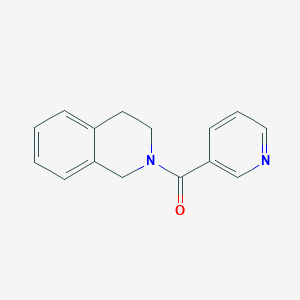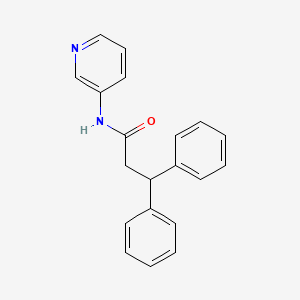
2-phenyl-N-(2-phenylethyl)-4-quinazolinamine
説明
Synthesis Analysis
The synthesis of quinazolinamine derivatives typically involves the condensation of anthranilamide with aldehydes or isatoic anhydride, followed by cyclization and oxidative dehydrogenation. A notable example includes the synthesis of 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, employing p-toluenesulfonic acid catalyzed cyclocondensation followed by phenyliodine diacetate mediated oxidative dehydrogenation for the construction of the quinazoline core structure (Cheng et al., 2013). Additionally, iron-catalyzed cascade reactions and copper-catalyzed methods have been developed for the efficient synthesis of quinazolines, demonstrating the broad scope and versatility of synthetic approaches for this compound class (Gopalaiah et al., 2017).
Molecular Structure Analysis
Quinazolinamines exhibit interesting molecular geometries and electronic properties, as shown through various studies involving X-ray crystallography, density functional theory (DFT) calculations, and spectral analyses. These studies reveal the presence of intramolecular hydrogen bonding and conformational isomerism, contributing to their stability and reactivity. For instance, the structural analysis of certain quinazolinone derivatives has highlighted the impact of substituents on the molecular conformation and association patterns in the solid state, demonstrating the significance of molecular structure in dictating the chemical properties of these compounds (Liu et al., 2022).
Chemical Reactions and Properties
2-Phenyl-N-(2-phenylethyl)-4-quinazolinamine and its analogs participate in various chemical reactions, showcasing a range of reactivities that are influenced by their molecular structure. These compounds have been involved in oxidative synthesis, cyclization reactions, and have served as key intermediates in the formation of more complex molecules. Their reactivity is often exploited in the synthesis of pharmacologically active compounds, highlighting their importance in medicinal chemistry (Han et al., 2011).
科学的研究の応用
Antimalarial Properties
One notable application of 2-phenyl-N-(2-phenylethyl)-4-quinazolinamine derivatives is in the field of antimalarial research. A study by Elslager et al. (1981) synthesized a series of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, including 2-phenyl-N-(2-phenylethyl)-4-quinazolinamine derivatives, and evaluated their antimalarial activity. The study found general antimalarial activity among these compounds, highlighting their potential as antimalarial agents (Elslager et al., 1981).
Stability and Pharmaceutical Application
Another area of research involves the stability of pharmaceutical substances derived from quinazolinamines. Gendugov et al. (2021) conducted a study to assess the stability of a quinazoline derivative under various stress conditions. This research is crucial in understanding how such compounds behave in different environments, which is essential for their development and regulatory approval in pharmaceutical applications (Gendugov et al., 2021).
Optoelectronic Material Development
The field of optoelectronics has also benefited from the research on quinazolinamines. Lipunova et al. (2018) reviewed the application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This study emphasizes the role of quinazolines, including 2-phenyl-N-(2-phenylethyl)-4-quinazolinamine, in developing novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
特性
IUPAC Name |
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-3-9-17(10-4-1)15-16-23-22-19-13-7-8-14-20(19)24-21(25-22)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBRITYUMNFHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)
![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)